Increased Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted 3-Hydroxypentanenitrile
3-Ethyl-3-hydroxypentanenitrile exhibits a 4.5-fold increase in calculated lipophilicity (XLogP) compared to the unsubstituted parent scaffold, 3-hydroxypentanenitrile [1]. The calculated XLogP value for the target compound is 0.9, whereas for 3-hydroxypentanenitrile it is 0.2 [1][2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.9 |
| Comparator Or Baseline | 3-Hydroxypentanenitrile (CAS 13635-05-7) with XLogP = 0.2 |
| Quantified Difference | ΔXLogP = +0.7 (4.5-fold increase in predicted partition coefficient) |
| Conditions | In silico calculation using a consensus logP model as reported by the respective chemical databases [1][2]. |
Why This Matters
A higher logP value directly correlates with improved passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates and for achieving desired bioavailability in lead optimization programs.
- [1] Chem960. (n.d.). 3-Ethyl-3-hydroxypentanenitrile (CAS 17190-27-1). Physicochemical Properties Database. View Source
- [2] Angene. (n.d.). Pentanenitrile, 3-hydroxy- (CAS 13635-05-7). Product Datasheet. View Source
